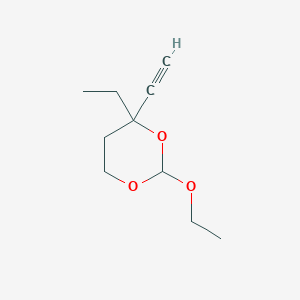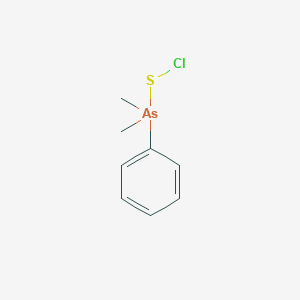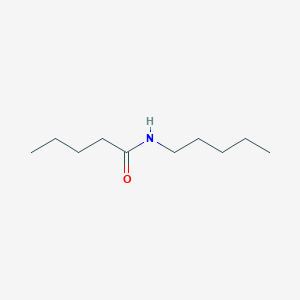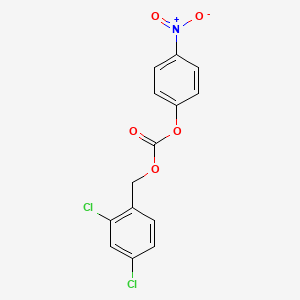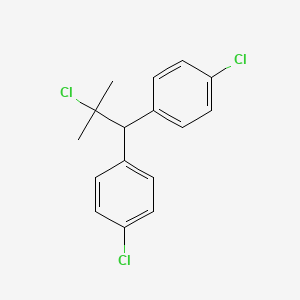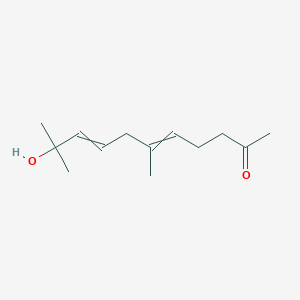
10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one is an organic compound with the molecular formula C13H22O2. It is a derivative of geranylacetone, which is known for its applications in the fragrance and flavor industry. This compound is characterized by its unique structure, which includes a hydroxyl group and a conjugated diene system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one can be synthesized through the reaction of linalool and ethyl acetoacetate in the presence of an alkaline catalyst. This reaction involves a rearrangement and decarboxylation process . The reaction conditions typically include moderate temperatures and a basic environment to facilitate the rearrangement.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using gas chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The conjugated diene system can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acidic or basic catalysts can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 10-oxo-6,10-dimethylundeca-5,8-dien-2-one.
Reduction: Formation of 10-hydroxy-6,10-dimethylundecane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma and stability.
Mécanisme D'action
The mechanism of action of 10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The conjugated diene system can participate in electron transfer reactions, influencing cellular redox states. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Geranylacetone: A precursor to 10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one, known for its use in fragrances.
Farnesylacetone: Another related compound with similar structural features and applications.
6,10-Dimethyl-5,9-undecadien-2-one: A stereoisomer with different physical and chemical properties.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a conjugated diene system. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
65017-84-7 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
10-hydroxy-6,10-dimethylundeca-5,8-dien-2-one |
InChI |
InChI=1S/C13H22O2/c1-11(7-5-9-12(2)14)8-6-10-13(3,4)15/h6-7,10,15H,5,8-9H2,1-4H3 |
Clé InChI |
KBCMISIPASRHGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC=C(C)CC=CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


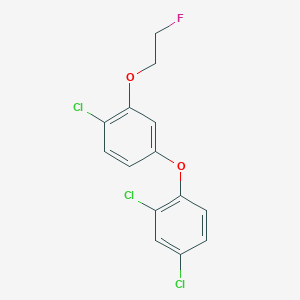
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)
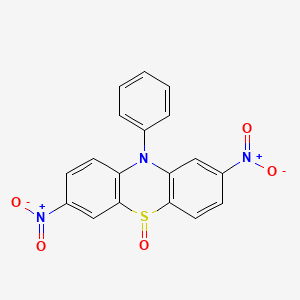
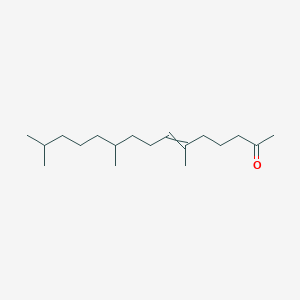



![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)
